6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with an isopropoxy group and a thiophen-2-yl-pyridin-3-yl-methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.
Introduction of the Isopropoxy Group: The hydroxyl group on the nicotinamide is substituted with an isopropoxy group using isopropyl alcohol and an acid catalyst.
Synthesis of the Pyridin-3-yl-methyl Intermediate: The thiophen-2-yl-pyridin-3-yl-methyl moiety is synthesized separately, often starting from 2-bromopyridine and thiophene-2-carbaldehyde through a Suzuki-Miyaura coupling reaction.
Final Coupling: The intermediate is then coupled with the isopropoxy-nicotinamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Alkyl halides and strong bases like sodium hydride are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used as a probe to study biological pathways involving nicotinamide derivatives.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with a benzamide core.
6-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
6-isopropoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide is unique due to the combination of its isopropoxy group and the thiophen-2-yl-pyridin-3-yl-methyl moiety, which may confer specific electronic and steric properties that are beneficial for its intended applications.
Properties
IUPAC Name |
6-propan-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(2)24-17-8-7-15(12-21-17)19(23)22-11-14-5-3-9-20-18(14)16-6-4-10-25-16/h3-10,12-13H,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZUSYOFFXJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.